Cas no 1159883-21-2 (1-Fluoro-3-methoxy-2-methylbenzene)

1-Fluoro-3-methoxy-2-methylbenzene is a fluorinated aromatic compound featuring a methoxy and methyl substituent on the benzene ring. Its molecular structure, characterized by the electron-withdrawing fluorine atom and electron-donating methoxy group, makes it a versatile intermediate in organic synthesis. This compound is particularly useful in pharmaceutical and agrochemical applications, where its reactivity enables selective functionalization. The presence of both fluorine and methoxy groups enhances its utility in cross-coupling reactions and as a building block for more complex molecules. Its stability under standard conditions ensures ease of handling and storage, while its defined regiochemistry allows for precise synthetic modifications.
1-Fluoro-3-methoxy-2-methylbenzene structure
1159883-21-2 structure
Product Name:1-Fluoro-3-methoxy-2-methylbenzene
CAS No:1159883-21-2
MF:C8H9FO
MW:140.154865980148
MDL:MFCD12922638
CID:4574166
PubChem ID:13640471
Update Time:2025-06-08

1-Fluoro-3-methoxy-2-methylbenzene Chemical and Physical Properties

Names and Identifiers

    • 1-fluoro-3-methoxy-2-methylbenzene
    • 3-Fluoro-2-methylanisole
    • 2-Methyl-3-fluoroanisole
    • 2-Fluoro-6-methoxytoluene
    • E76428
    • MFCD12922638
    • AKOS006336171
    • CS-0153508
    • 1159883-21-2
    • BS-50352
    • SCHEMBL256786
    • 1-Fluoro-3-methoxy-2-methylbenzene
    • MDL: MFCD12922638
    • Inchi: 1S/C8H9FO/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,1-2H3
    • InChI Key: OKQSKCBILCDERK-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1C)OC

Computed Properties

  • Exact Mass: 140.063743068g/mol
  • Monoisotopic Mass: 140.063743068g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 105
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 9.2

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Additional information on 1-Fluoro-3-methoxy-2-methylbenzene

Recent Advances in the Application of 1-Fluoro-3-methoxy-2-methylbenzene (CAS: 1159883-21-2) in Chemical Biology and Pharmaceutical Research

1-Fluoro-3-methoxy-2-methylbenzene (CAS: 1159883-21-2) has emerged as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of pharmaceuticals targeting central nervous system (CNS) disorders and inflammatory diseases. Recent studies have highlighted its unique structural features, which enable efficient incorporation into more complex molecular architectures. The presence of both fluorine and methoxy groups on the aromatic ring provides distinct electronic and steric properties that are being exploited in drug design.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in creating potent adenosine A2A receptor antagonists. Researchers utilized 1-Fluoro-3-methoxy-2-methylbenzene as a building block to develop candidates with improved blood-brain barrier penetration, showing promising results in preclinical models of Parkinson's disease. The fluorine atom at the 1-position was found to significantly enhance metabolic stability compared to non-fluorinated analogs.

In synthetic methodology development, a team at MIT reported (Angewandte Chemie, 2024) a novel palladium-catalyzed cross-coupling reaction using 1159883-21-2 as a substrate. This breakthrough allows for efficient functionalization at the 4-position of the benzene ring, previously considered challenging due to the steric hindrance from adjacent substituents. The method achieved remarkable yields (85-92%) and has been adopted by several pharmaceutical research groups.

Pharmacokinetic studies have revealed that derivatives containing the 1-Fluoro-3-methoxy-2-methylbenzene moiety exhibit favorable ADME profiles. The fluorine atom reduces oxidative metabolism by cytochrome P450 enzymes, while the methoxy group contributes to balanced lipophilicity. These properties make it particularly valuable in CNS drug development where both brain penetration and metabolic stability are crucial.

Current research directions include exploring its application in PROTAC (Proteolysis Targeting Chimera) technology. Early results suggest that the compound's structural features may help optimize the "linker" component of PROTAC molecules, potentially addressing current challenges in achieving optimal degradation kinetics. Several biotech companies have included 1159883-21-2 in their screening libraries for targeted protein degradation programs.

From a safety perspective, recent toxicological evaluations indicate that 1-Fluoro-3-methoxy-2-methylbenzene itself shows low acute toxicity (LD50 > 2000 mg/kg in rodents), making it a relatively safe handling intermediate. However, researchers emphasize the need for proper ventilation when working with this compound due to potential volatility.

The commercial availability of 1-Fluoro-3-methoxy-2-methylbenzene has improved significantly in the past two years, with multiple suppliers now offering it at research and bulk scales. Pricing has become more competitive, facilitating broader adoption in medicinal chemistry programs. Analytical standards are also now available from major chemical reference material providers.

Looking forward, the unique properties of this compound suggest it will continue to play an important role in pharmaceutical innovation. Its applications are expanding beyond small molecule drugs into areas such as fluorescent probes for biological imaging and as a component in materials for drug delivery systems. The next 2-3 years are likely to see clinical candidates containing this structural motif entering human trials.

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